

An In-depth Technical Guide to 4-Ethynylisoquinoline: Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: **4-Ethynylisoquinoline**

Cat. No.: **B1337960**

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Introduction

4-Ethynylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by an ethynyl group at the 4-position of the isoquinoline core. This modification has garnered significant interest in medicinal chemistry due to the role of the ethynyl moiety in various biological interactions. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of **4-ethynylisoquinoline** and its derivatives, with a focus on its potential as an antimicrobial agent.

Chemical Structure and Properties

The chemical structure of **4-ethynylisoquinoline** is defined by a fused benzene and pyridine ring system with a carbon-carbon triple bond at the C4 position.

Caption: Chemical structure of **4-Ethynylisoquinoline**.

Physical and Chemical Properties

Quantitative data for **4-ethynylisoquinoline** is limited. The following table summarizes the available information, including data for a closely related analog where specified.

Property	Value	Source/Notes
Molecular Formula	C ₁₁ H ₇ N	[1]
Molecular Weight	153.18 g/mol	[1]
CAS Number	78593-42-7	[1] [2] [3] [4]
SMILES	C#CC1=CN=CC2=C1C=CC=C2	[1]
Melting Point	114-115 °C	Data for 2-chloro-3-ethynyl-quinoline, a close analog. [5]
Boiling Point	Not available	
Solubility	Not available	

Spectroscopic Data (for 2-chloro-3-ethynyl-quinoline analog)[\[5\]](#)

Data Type	Key Peaks/Signals
¹ H NMR (300 MHz, CDCl ₃)	δ/ppm: 3.49 (s, 1H), 7.56-7.61 (m, 1H), 7.73-7.80 (m, 2H), 8.01 (d, J= 8.4 Hz, 1H), 8.34 (s, 1H)
¹³ C NMR (75 MHz, CDCl ₃)	δ/ppm: 78.9, 83.4, 116.2, 126.4, 127.6, 128.6, 130.9, 131.4, 138.5, 146.3, 149.2
HRMS (ESI)	m/z [M+H] ⁺ found: 188.0272 (C ₁₁ H ₆ CINH calculated 188.0267)

Synthesis of 4-Ethynylisoquinoline

The primary method for the synthesis of **4-ethynylisoquinoline** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[\[6\]](#)

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of an alkynylisoquinoline, which can be adapted for **4-ethynylisoquinoline** starting from a 4-haloisoquinoline (e.g., 4-iodoisoquinoline).

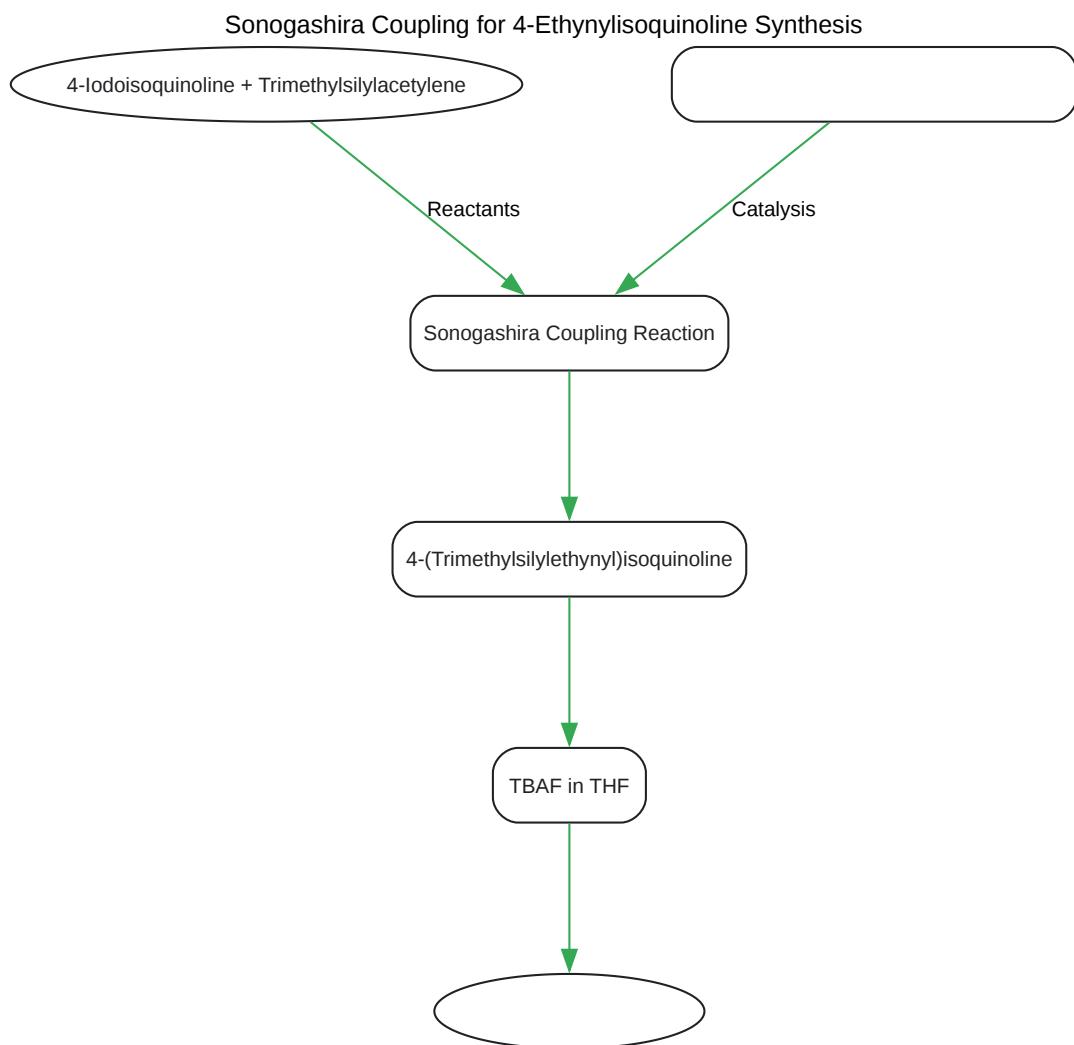
Materials:

- 4-Iodoisoquinoline
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

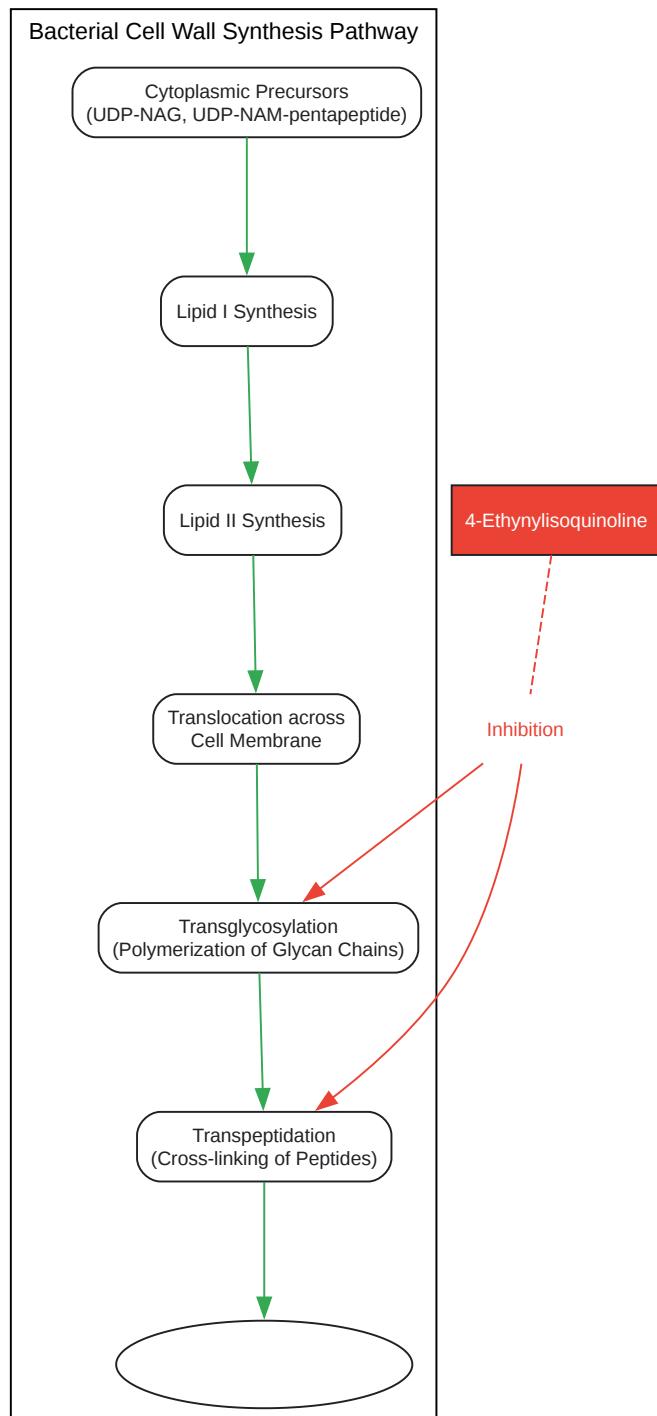
Procedure:

- To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodoisoquinoline (1 equivalent), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 equivalents), and CuI (0.1 equivalents).
- Add anhydrous THF and triethylamine (2 equivalents).
- To this mixture, add trimethylsilylacetylene (1.5 equivalents) dropwise at room temperature.
- Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

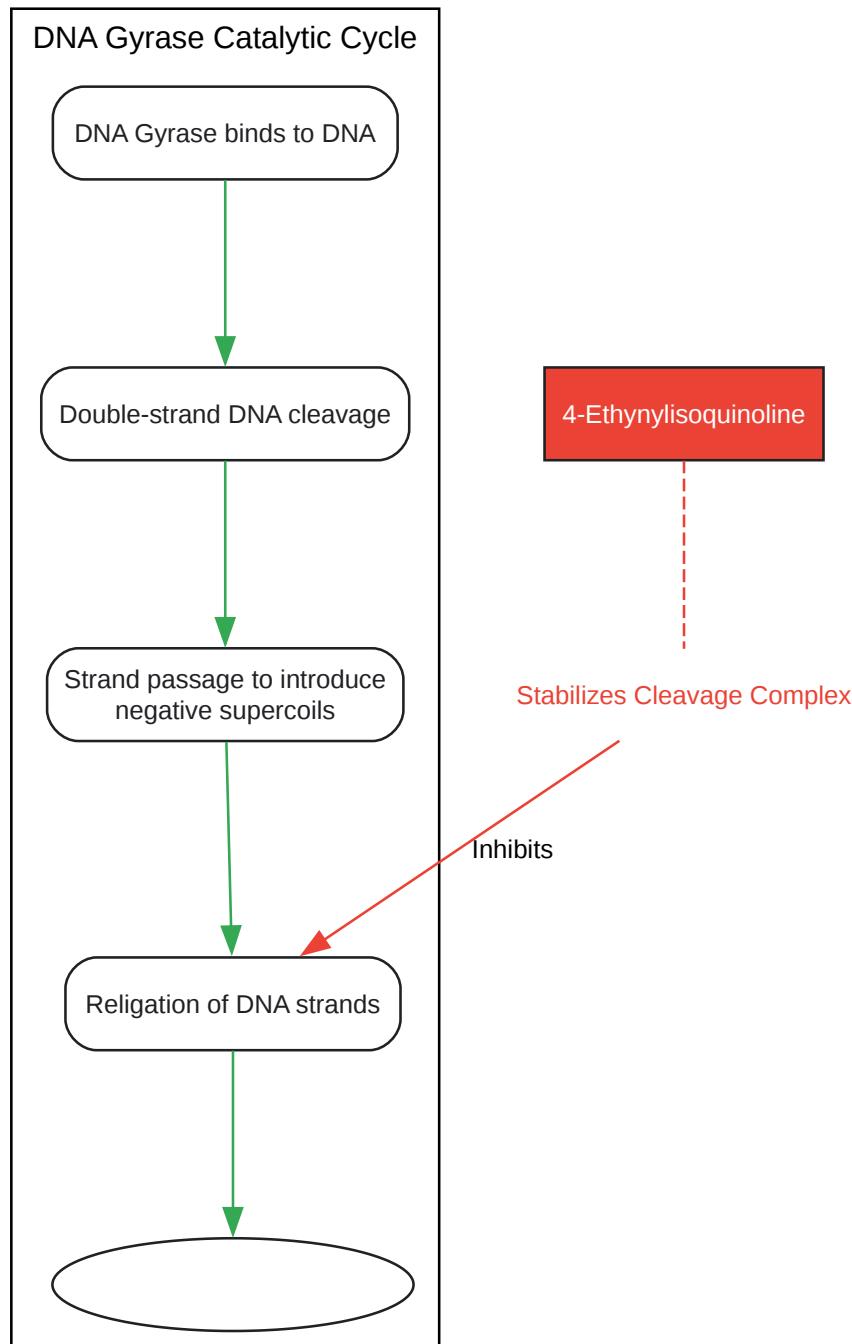
- Upon completion, cool the reaction to room temperature.
- Add a solution of TBAF (1.1 equivalents) in THF to the reaction mixture to deprotect the silyl group. Stir for 1 hour at room temperature.
- Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-ethynylisoquinoline**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Ethynylisoquinoline: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337960#4-ethynylisoquinoline-chemical-structure-and-properties>]

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